2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide
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Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Molecular Structure Analysis
Quinoline derivatives often exhibit their biological activities due to the substitution on the heterocyclic pyridine ring . The structure of your compound suggests it may have similar properties, with a fluorine atom and a methyl group on the quinoline ring, and a phenylacetamide group attached via a sulfur atom.Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific reactions of your compound would depend on the conditions and reagents present.Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. Quinoline derivatives can have a wide range of properties, depending on their specific substituents .Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as 4-aminoquinolines . These compounds are known to interact with various targets, including DNA gyrase, a type II topoisomerase, and are often used in antibacterial therapies .
Mode of Action
Based on its structural similarity to other fluoroquinolones, it is plausible that it inhibits bacterial dna-gyrase, thereby preventing dna replication and transcription . This results in the death of bacterial cells and the resolution of the infection.
Biochemical Pathways
Fluoroquinolones, in general, are known to interfere with the dna replication pathway in bacteria by inhibiting dna gyrase . This inhibition prevents the supercoiling of DNA, which is a crucial step in DNA replication and transcription.
Result of Action
The result of Oprea1_821983’s action would likely be the inhibition of bacterial growth or the killing of bacterial cells, given its potential mode of action as a DNA gyrase inhibitor . This would lead to the resolution of bacterial infections.
Future Directions
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
2-(6-fluoro-4-methylquinolin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-12-9-18(21-16-8-7-13(19)10-15(12)16)23-11-17(22)20-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJUJZATZPUOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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